

# Pociredir's Mechanism of Action in Sickle Cell Disease: A Technical Guide

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## Compound of Interest

Compound Name: Pociredir

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## Executive Summary

Sickle cell disease (SCD) is a debilitating genetic disorder characterized by the polymerization of sickle hemoglobin (HbS), leading to red blood cell sickling, chronic hemolysis, and vaso-occlusive crises (VOCs). A promising therapeutic strategy is the reactivation of fetal hemoglobin (HbF) production, which interferes with HbS polymerization. **Pociredir** (formerly FTX-6058) is an investigational, orally administered small-molecule inhibitor of Embryonic Ectoderm Development (EED), a core component of the Polycomb Repressive Complex 2 (PRC2). By inhibiting EED, **pociredir** epigenetically reactivates  $\gamma$ -globin gene expression, leading to increased production of HbF. This guide provides a detailed overview of the mechanism of action of **pociredir**, supported by preclinical and clinical data, to inform ongoing research and development in the field of SCD therapeutics.

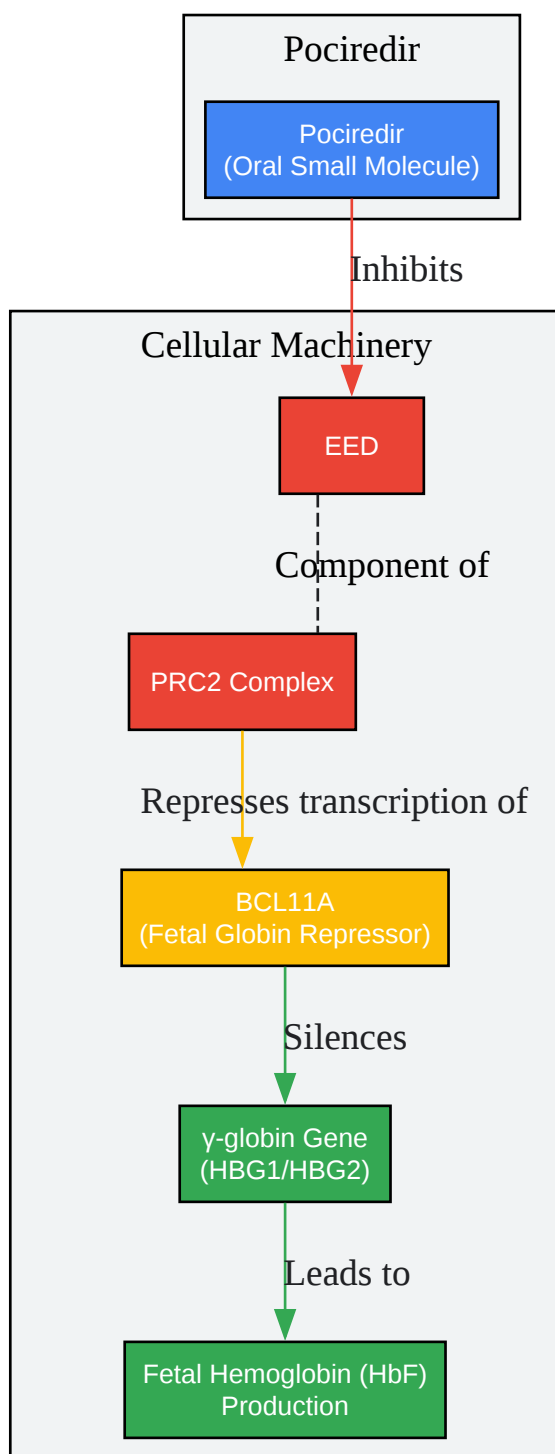
## Core Mechanism of Action: Targeting the PRC2 Complex

**Pociredir**'s primary mechanism of action is the inhibition of EED, a critical protein within the PRC2 complex.[1][2] The PRC2 complex is an epigenetic regulator that plays a key role in gene silencing through the methylation of histone H3 on lysine 27 (H3K27me3).[3] In the context of hemoglobin expression, PRC2, through its interaction with various transcription factors, is involved in the silencing of the  $\gamma$ -globin genes (HBG1 and HBG2) after birth, a

process that is mediated by the transcriptional repressor B-cell lymphoma/leukemia 11A (BCL11A).<sup>[2][4]</sup>

By binding to and inhibiting EED, **pociredir** disrupts the catalytic activity of the PRC2 complex.<sup>[1][3]</sup> This leads to a reduction in H3K27me3 marks at the  $\gamma$ -globin gene promoters, thereby de-repressing their transcription. The subsequent potent downregulation of the key fetal globin repressor, BCL11A, is a critical downstream event.<sup>[1][3][4]</sup> The reduction in BCL11A allows for the reactivation of  $\gamma$ -globin gene expression, leading to an increase in the production of HbF.<sup>[1][4]</sup> This mechanism is distinct from that of hydroxyurea, the current standard of care for SCD.<sup>[2]</sup>

## Signaling Pathway



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Caption: **Pociredir's** signaling pathway, from EED inhibition to increased HbF production.

## Preclinical Evidence

Preclinical studies utilizing both in vitro and in vivo models have provided robust proof-of-concept for **pociredir**'s mechanism of action and therapeutic potential.

## In Vitro Studies

In primary human CD34+ hematopoietic stem cells derived from both healthy and SCD donors, treatment with **pociredir** resulted in a significant, dose-dependent increase in HbF levels, reaching up to approximately 30% of total hemoglobin.[5] This was accompanied by a pancellular distribution of HbF, similar to what is observed in individuals with hereditary persistence of fetal hemoglobin (HPFH). Mechanistic studies confirmed that **pociredir** treatment leads to a reduction in BCL11A mRNA and a concomitant induction of  $\gamma$ -globin (HBG1/2) mRNA.[4]

## In Vivo Studies

In the Townes mouse model of SCD, oral administration of **pociredir** demonstrated a time- and dose-dependent increase in HbF.[6] These studies also showed a reduction in BCL11A mRNA and a corresponding increase in HBG1 mRNA in the whole blood of treated mice.[4] Notably, in a head-to-head comparison, **pociredir** demonstrated superior HbF induction compared to hydroxyurea in this model.

## Clinical Development and Efficacy

The clinical development of **pociredir** is ongoing, with the Phase 1b PIONEER trial (NCT05169580) providing key data on its safety and efficacy in adult patients with SCD.[7][8]

### PIONEER Phase 1b Trial (NCT05169580)

The PIONEER trial is an open-label, multi-dose, sequential cohort study evaluating the safety, tolerability, pharmacokinetics, and pharmacodynamics of **pociredir** in adults with SCD.[8][9] Participants receive once-daily oral doses of **pociredir** for 12 weeks.[10]

Quantitative Data from the PIONEER Trial (12 mg Dose Cohort)

Parameter	Baseline (Mean)	Week 12 (Mean)	Change from Baseline (Mean)	Reference
Fetal Hemoglobin (HbF)	7.6%	16.2%	+8.6% (absolute)	<a href="#">[4]</a>
Total Hemoglobin	7.8 g/dL	8.7 g/dL	+0.9 g/dL	<a href="#">[4]</a>
F-cells (% of RBCs containing HbF)	34%	67%	+33%	<a href="#">[11]</a> <a href="#">[12]</a>
Indirect Bilirubin	N/A	N/A	-37%	<a href="#">[11]</a>
Lactate Dehydrogenase (LDH)	N/A	N/A	-28%	<a href="#">[11]</a>
Vaso-occlusive Crises (VOCs)	N/A	50% of patients reported no VOCs during the 12-week treatment period	N/A	<a href="#">[4]</a>

Note: Data is from the 12 mg dose cohort of the Phase 1b PIONEER trial as reported in press releases and presentations.

## Experimental Protocols

While specific, detailed internal protocols from the clinical trials are not publicly available, the methodologies for the key endpoints are based on established laboratory techniques.

## Quantification of Fetal Hemoglobin (HbF)

- Principle: High-Performance Liquid Chromatography (HPLC) is the gold standard for accurately quantifying the different hemoglobin fractions in a blood sample.
- Methodology:

- A whole blood sample is collected in an EDTA tube.
- Red blood cells are lysed to release hemoglobin.
- The hemolysate is injected into an HPLC system equipped with a cation-exchange column.
- A salt gradient is used to separate the different hemoglobin types (HbA, HbS, HbF, etc.) based on their charge.
- The separated hemoglobin fractions are detected by a UV-Vis detector, and the area under each peak is integrated to determine the percentage of each hemoglobin type.[\[12\]](#)

## Enumeration of F-cells

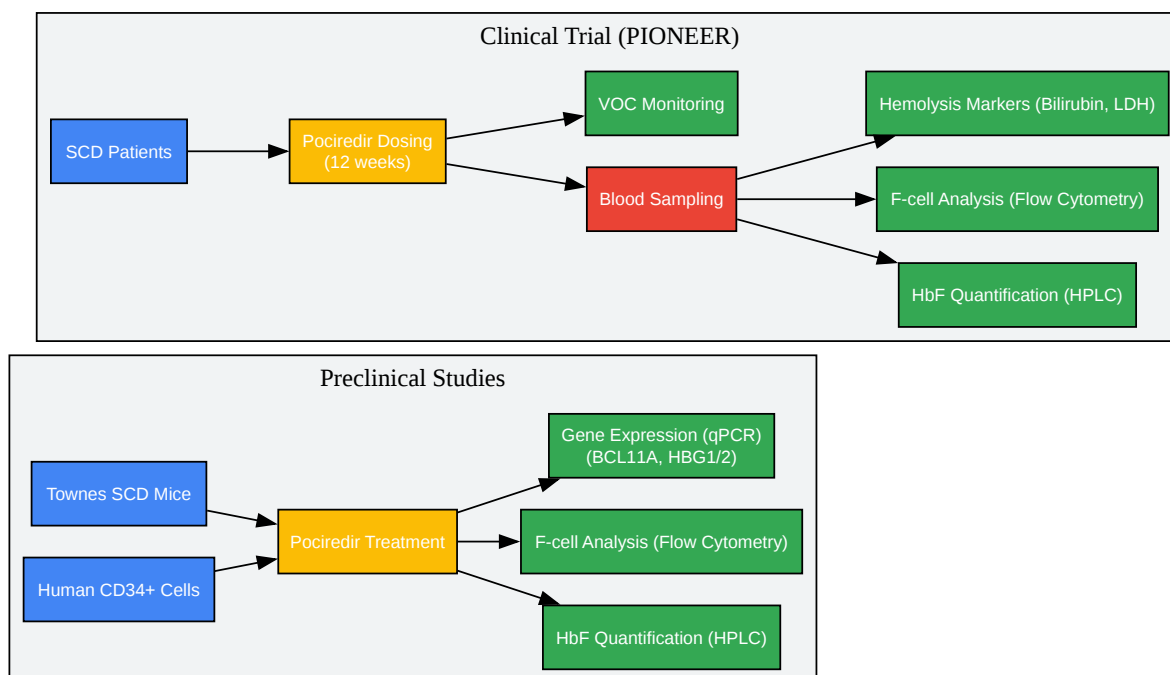
- Principle: Flow cytometry with an antibody specific for fetal hemoglobin is used to determine the percentage of red blood cells containing HbF.
- Methodology:
  - A whole blood sample is collected.
  - Red blood cells are fixed and permeabilized to allow intracellular staining.
  - The cells are incubated with a fluorescently labeled monoclonal antibody that specifically binds to HbF.
  - The stained cells are analyzed on a flow cytometer, which counts the number of fluorescent (F-cells) and non-fluorescent cells.
  - The percentage of F-cells is calculated as (number of fluorescent cells / total number of red blood cells) x 100.[\[13\]](#)[\[14\]](#)

## Preclinical Gene Expression Analysis

- Principle: Quantitative Polymerase Chain Reaction (qPCR) is used to measure the relative expression levels of specific mRNAs, such as BCL11A and HBG1/2.

- Methodology:
  - Total RNA is extracted from cells or tissues of interest.
  - RNA is reverse-transcribed into complementary DNA (cDNA).
  - The cDNA is used as a template in a qPCR reaction with primers specific for the target genes (BCL11A, HBG1/2) and a reference (housekeeping) gene.
  - The amplification of DNA is monitored in real-time using a fluorescent dye.
  - The relative expression of the target genes is calculated using the comparative Ct ( $\Delta\Delta C_t$ ) method, normalized to the reference gene.<sup>[4]</sup>

## Experimental Workflow



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Caption: A generalized experimental workflow for preclinical and clinical evaluation of **pociredir**.

## Conclusion

**Pociredir** represents a novel, targeted approach to the treatment of sickle cell disease by reactivating fetal hemoglobin production through the inhibition of the EED subunit of the PRC2 complex. Its distinct mechanism of action, which involves the epigenetic downregulation of the key fetal globin repressor BCL11A, has been validated in both preclinical models and early-phase clinical trials. The encouraging data from the PIONEER trial, demonstrating robust increases in HbF and improvements in markers of hemolysis, underscore the potential of **pociredir** as a transformative oral therapy for individuals living with SCD. Further clinical investigation is warranted to fully elucidate its long-term safety and efficacy profile.

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